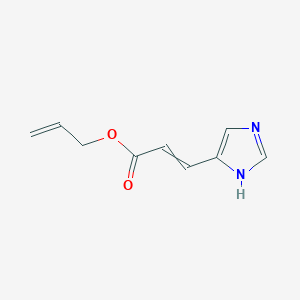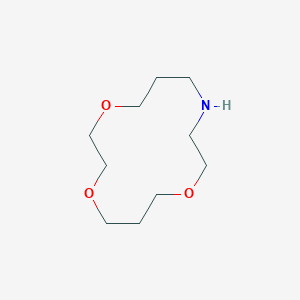
1,4,8-Trioxa-11-azacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8-Trioxa-11-azacyclotetradecane is a macrocyclic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trioxa-11-azacyclotetradecane typically involves the cyclization of linear precursors containing nitrogen and oxygen atoms. One common method involves the reaction of 1,2-bis(3-aminopropylamino)ethane with 1,2-dibromoethane in the presence of a base such as potassium hydroxide. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified by recrystallization from solvents like toluene and petroleum ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation and crystallization to achieve high purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4,8-Trioxa-11-azacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atom in the macrocycle can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated macrocycles.
Scientific Research Applications
1,4,8-Trioxa-11-azacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Industry: Used as an antioxidant in rubber and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4,8-Trioxa-11-azacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocycle coordinate with metal ions, forming a stable chelate complex. This complexation can influence the reactivity and stability of the metal ion, making it useful in various catalytic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Another azamacrocycle with four nitrogen atoms.
1,4,8,12-Tetraazacyclopentadecane: A larger macrocycle with similar properties but different ring size, affecting its complexation behavior.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with enhanced stability and different reactivity compared to the parent compound.
Uniqueness
1,4,8-Trioxa-11-azacyclotetradecane is unique due to the presence of both nitrogen and oxygen atoms in its macrocyclic ring. This combination allows for versatile coordination chemistry and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
134531-86-5 |
|---|---|
Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1,4,8-trioxa-11-azacyclotetradecane |
InChI |
InChI=1S/C10H21NO3/c1-3-11-4-8-12-6-2-7-14-10-9-13-5-1/h11H,1-10H2 |
InChI Key |
JNHOAWLLKQWDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCOCCCOCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
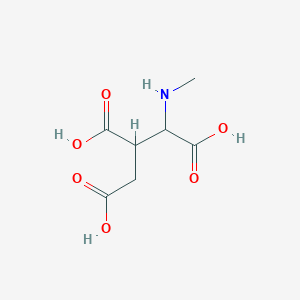
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

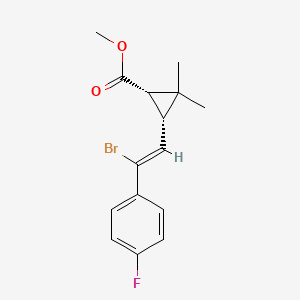
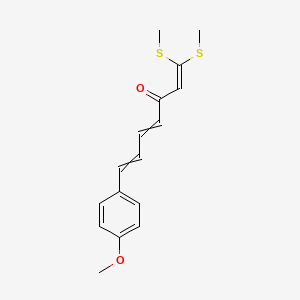
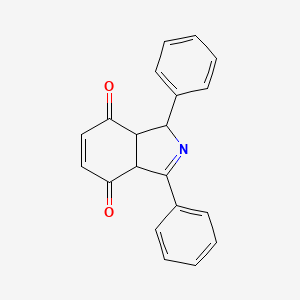

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

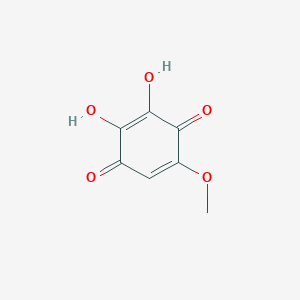
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
